molecular formula C7H5FN2O B1512653 6-Fluoro-2-methoxynicotinonitrile CAS No. 1339175-72-2

6-Fluoro-2-methoxynicotinonitrile

Cat. No.: B1512653
CAS No.: 1339175-72-2
M. Wt: 152.13 g/mol
InChI Key: WPBPBGLVBBEGJN-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol. It is characterized by a fluorine atom at the 6th position, a methoxy group at the 2nd position, and a nitrile group at the 3rd position on the pyridine ring. This compound is a white solid with a melting point of 100.2°C and is typically stored at 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methoxynicotinonitrile typically involves the following steps:

  • Starting Material: The synthesis begins with 2-methoxynicotinonitrile as the starting material.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 6-Fluoro-2-methoxynicotinic acid or 6-Fluoro-2-methoxynicotinamide.

  • Reduction: 6-Fluoro-2-methoxynicotinamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-methoxynicotinonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

  • 2-Methoxynicotinonitrile

  • 6-Fluoronicotinonitrile

  • 2-Fluoronicotinonitrile

  • 3-Fluoronicotinonitrile

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Properties

IUPAC Name

6-fluoro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBPBGLVBBEGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855956
Record name 6-Fluoro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339175-72-2
Record name 6-Fluoro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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